(-)-Nppcc
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Overview
Description
(-)-Nppcc, also known as (-)-N-phenylpyrrolidine-2-carboxamide, is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-phenylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of (-)-N-phenylpyrrolidine-2-carboxamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(-)-N-phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
(-)-N-phenylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (-)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine-2-carboxamide: The racemic mixture of the compound.
N-benzylpyrrolidine-2-carboxamide: A structurally similar compound with a benzyl group instead of a phenyl group.
N-phenylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
(-)-N-phenylpyrrolidine-2-carboxamide is unique due to its chiral nature, which imparts specific stereochemical properties that influence its biological activity and chemical reactivity. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H30N2O/c23-20(18-10-5-2-6-11-18)21-16-19-12-7-14-22(19)15-13-17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,21,23) |
InChI Key |
LJIIUDVZDYITID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCCN2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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